molecular formula C21H27N3O3S2 B492635 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide CAS No. 667912-96-1

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide

Cat. No.: B492635
CAS No.: 667912-96-1
M. Wt: 433.6g/mol
InChI Key: KHHJFRQMIPBMPF-UHFFFAOYSA-N
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Description

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H27N3O3S2 and its molecular weight is 433.6g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

The compound 2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes a benzothiolo-pyrimidine core linked to a sulfanyl group and an oxolan moiety. The molecular formula is C15H19N3O2SC_{15}H_{19}N_3O_2S, and its systematic name reflects its intricate architecture.

Research indicates that the biological activity of this compound may be linked to its interaction with various cellular pathways:

  • DNA Damage Response : The compound may act as an inhibitor of DNA-dependent protein kinase (DNA-PK), which is crucial in the repair of double-strand breaks (DSBs) in DNA. Inhibiting DNA-PK can sensitize cancer cells to radiation and chemotherapeutic agents by impairing their ability to repair DNA damage .
  • Cell Cycle Regulation : By modulating the activity of proteins involved in cell cycle progression, such as p53 and MDM2, this compound could influence cell survival and proliferation under genotoxic stress .
  • Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activities, potentially reducing oxidative stress in cells .

Biological Activity

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Inhibits DNA-PK leading to increased sensitivity to radiation therapy .
Antioxidant May reduce oxidative stress through radical scavenging .
Cell Cycle Modulation Affects cell cycle checkpoints by interacting with p53 and MDM2 .

Case Studies

Several studies have explored the efficacy of similar compounds in clinical settings:

  • Combination Therapy with Radiation : In murine models, compounds targeting DNA-PK have shown enhanced tumor regression when combined with radiation therapy. This suggests that inhibiting DNA repair mechanisms can amplify the effects of conventional treatments .
  • In Vitro Studies : Laboratory assays demonstrated that compounds structurally related to the target molecule significantly inhibited cancer cell proliferation by inducing apoptosis in response to DNA damage .
  • Pharmacokinetics and Toxicity : Early pharmacokinetic studies indicate favorable absorption and distribution profiles for similar compounds, with manageable toxicity levels observed in preclinical trials .

Properties

IUPAC Name

2-[(7-methyl-4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3S2/c1-3-8-24-20(26)18-15-7-6-13(2)10-16(15)29-19(18)23-21(24)28-12-17(25)22-11-14-5-4-9-27-14/h3,13-14H,1,4-12H2,2H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHJFRQMIPBMPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NCC4CCCO4)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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